molecular formula C6H10N2OS B13104518 Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one

Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one

Cat. No.: B13104518
M. Wt: 158.22 g/mol
InChI Key: DIXNAOCDRROQFW-UHFFFAOYSA-N
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Description

Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one is a heterocyclic compound that features a fused thiazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones, followed by cyclization to form the thiazole ring. The pyrazine ring can be introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Mechanism of Action

The mechanism of action of Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one is unique due to its fused thiazole and pyrazine ring system, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

1,3,5,6,7,8a-hexahydro-[1,3]thiazolo[3,4-a]pyrazin-8-one

InChI

InChI=1S/C6H10N2OS/c9-6-5-3-10-4-8(5)2-1-7-6/h5H,1-4H2,(H,7,9)

InChI Key

DIXNAOCDRROQFW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CSCC2C(=O)N1

Origin of Product

United States

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